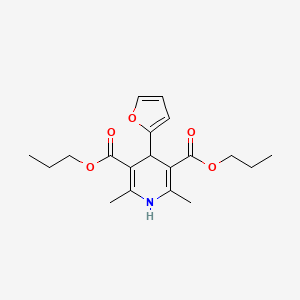
(5-Bromo-2-hydroxyphenyl)(1-ethyl-1H-pyrazol-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Bromo-2-hydroxyphenyl)(1-ethyl-1H-pyrazol-4-yl)methanone is a chemical compound with the molecular formula C12H11BrN2O2. This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a pyrazole ring, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-hydroxyphenyl)(1-ethyl-1H-pyrazol-4-yl)methanone typically involves the reaction of 5-bromo-2-hydroxybenzaldehyde with 1-ethyl-1H-pyrazole-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Bromo-2-hydroxyphenyl)(1-ethyl-1H-pyrazol-4-yl)methanone undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a phenol derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or nitro groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or sodium azide (NaN3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-bromo-2-hydroxybenzaldehyde or 5-bromo-2-hydroxybenzoic acid.
Reduction: Formation of 2-hydroxyphenyl(1-ethyl-1H-pyrazol-4-yl)methanone.
Substitution: Formation of 5-amino-2-hydroxyphenyl(1-ethyl-1H-pyrazol-4-yl)methanone or 5-nitro-2-hydroxyphenyl(1-ethyl-1H-pyrazol-4-yl)methanone.
Applications De Recherche Scientifique
Chemistry
In chemistry, (5-Bromo-2-hydroxyphenyl)(1-ethyl-1H-pyrazol-4-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It serves as a lead compound for the development of new drugs and therapeutic agents.
Medicine
In medicine, this compound is investigated for its potential use in treating various diseases, including cancer and infectious diseases. Its ability to interact with specific biological targets makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and intermediates. Its reactivity and versatility make it suitable for various applications, including the manufacture of dyes, pigments, and polymers.
Mécanisme D'action
The mechanism of action of (5-Bromo-2-hydroxyphenyl)(1-ethyl-1H-pyrazol-4-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting its therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (5-Chloro-2-hydroxyphenyl)(1-ethyl-1H-pyrazol-4-yl)methanone
- (5-Fluoro-2-hydroxyphenyl)(1-ethyl-1H-pyrazol-4-yl)methanone
- (5-Iodo-2-hydroxyphenyl)(1-ethyl-1H-pyrazol-4-yl)methanone
Uniqueness
Compared to similar compounds, (5-Bromo-2-hydroxyphenyl)(1-ethyl-1H-pyrazol-4-yl)methanone is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity. The bromine atom can participate in various chemical reactions, making the compound more versatile in synthetic applications. Additionally, the bromine atom’s size and electronegativity can influence the compound’s interaction with biological targets, potentially enhancing its therapeutic efficacy.
Propriétés
Numéro CAS |
651727-60-5 |
|---|---|
Formule moléculaire |
C12H11BrN2O2 |
Poids moléculaire |
295.13 g/mol |
Nom IUPAC |
(5-bromo-2-hydroxyphenyl)-(1-ethylpyrazol-4-yl)methanone |
InChI |
InChI=1S/C12H11BrN2O2/c1-2-15-7-8(6-14-15)12(17)10-5-9(13)3-4-11(10)16/h3-7,16H,2H2,1H3 |
Clé InChI |
JVDPDIQNODJNRA-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=C(C=N1)C(=O)C2=C(C=CC(=C2)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R)-4-ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid](/img/structure/B12517748.png)
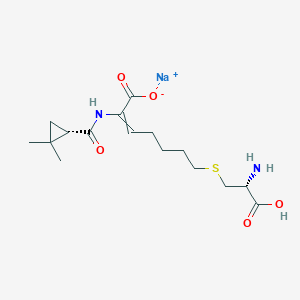
![(1R,2S,3R,4R,6S)-3-aminotricyclo[2.2.1.02,6]heptane-1,3-dicarboxylic acid](/img/structure/B12517774.png)
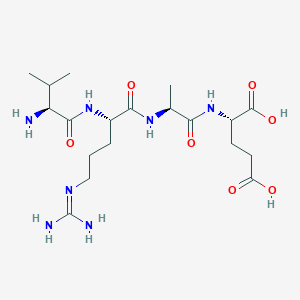
![2-[(1-Methylcyclopentyl)sulfanyl]-1,3-benzoxazole](/img/structure/B12517780.png)
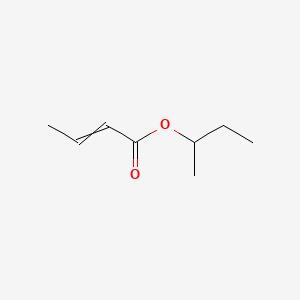
![N-(2-Chloroethyl)-N'-[3-(7-hydroxyheptyl)phenyl]urea](/img/structure/B12517787.png)
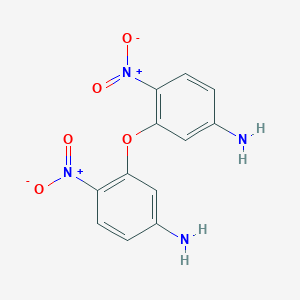
![4-[(Naphthalen-2-yl)methylidene]-1-phenylpyrazolidine-3,5-dione](/img/structure/B12517803.png)

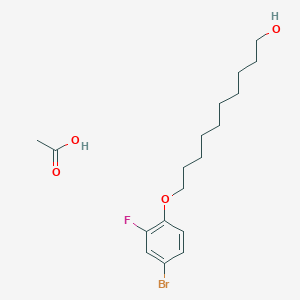
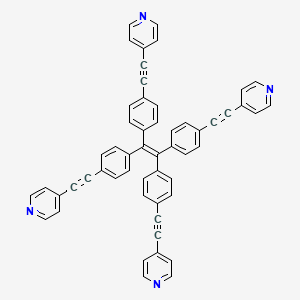
methanone](/img/structure/B12517827.png)
